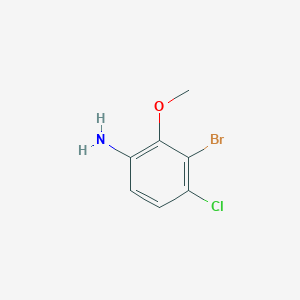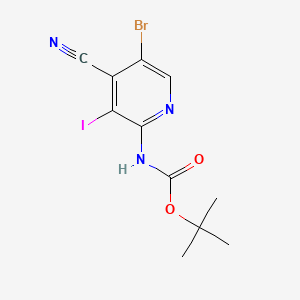![molecular formula C30H30N2O7 B13929320 1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13929320.png)
1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound known for its significant applications in the field of biomedicine. This compound is characterized by its unique molecular structure, which includes a pyrimidine ring and a tetrahydrofuran ring substituted with bis(4-methoxyphenyl) and phenylmethoxy groups. It is utilized in various scientific research areas, particularly in the development of therapeutic agents.
Méthodes De Préparation
The synthesis of 1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves multiple steps, including the protection of hydroxyl groups, formation of the pyrimidine ring, and introduction of the bis(4-methoxyphenyl) and phenylmethoxy groups. The reaction conditions typically require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to achieve scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ester or amide bonds.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to modulate key cellular pathways involved in cell growth and apoptosis.
Industry: The compound is used in the development of pharmaceuticals and other chemical products, where its unique properties are leveraged for specific applications.
Mécanisme D'action
The mechanism of action of 1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. It modulates key cellular pathways involved in cell division and apoptosis, thereby exerting its therapeutic effects. The compound’s ability to inhibit specific enzymes or activate certain receptors is crucial for its biological activity.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione stands out due to its unique molecular structure and specific biological activities. Similar compounds include:
- **N-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl]benzamide
- **(2R,3R,4S)-4-[bis(4-methoxyphenyl)(phenyl)methoxy]-2-[5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]-3-tetrahydrofuryl (2-cyanoethyl) diisopropylphosphoramidite
These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C30H30N2O7 |
|---|---|
Poids moléculaire |
530.6 g/mol |
Nom IUPAC |
1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C30H30N2O7/c1-19-17-32(29(35)31-27(19)34)28-26(33)25(18-38-28)39-30(20-7-5-4-6-8-20,21-9-13-23(36-2)14-10-21)22-11-15-24(37-3)16-12-22/h4-17,25-26,28,33H,18H2,1-3H3,(H,31,34,35)/t25-,26+,28+/m0/s1 |
Clé InChI |
JPMBAMZBKIFKDJ-ZRRKCSAHSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H](CO2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C(CO2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl N-[N'-(3-aminopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B13929292.png)
![4-{[4-(5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-yl)oxypyridin-2-yl]amino}benzenesulfonamide](/img/structure/B13929293.png)


![6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B13929298.png)





